

# What are the chemical properties of Fmoc-Ala-OH-3-13C?

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An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Ala-OH-3<sup>13</sup>C

For Researchers, Scientists, and Drug Development Professionals

### Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) is a foundational building block used extensively in solid-phase peptide synthesis (SPPS).[1][2] Its <sup>13</sup>C-labeled analogue, Fmoc-L-Ala-OH-3-<sup>13</sup>C, is a stable isotope-labeled amino acid that serves as a critical tool in advanced proteomics, metabolic analysis, and structural biology.[3][4] The incorporation of a Carbon-13 isotope at the methyl group (C3 position) provides a specific probe for analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), without altering the underlying chemical reactivity of the molecule.[5][6]

This guide provides a comprehensive overview of the chemical properties, experimental applications, and technical data for Fmoc-Ala-OH-3-13C and its unlabeled counterpart.

## **Chemical and Physical Properties**

The fundamental chemical properties of Fmoc-Ala-OH are largely retained in its isotopically labeled form. The primary distinctions are the molecular weight and the resulting mass shift, which are crucial for isotopic tracing and analysis.[5] The data presented below is compiled from various chemical suppliers and databases.



**Properties of Standard Fmoc-L-Ala-OH** 

Property	Value	Reference(s)
CAS Number	35661-39-3	[1]
Molecular Formula	C18H17NO4	[2]
Molecular Weight	311.33 g/mol	[2]
Appearance	White to off-white crystalline powder	[1][7]
Melting Point	147-153 °C	[1]
Solubility	Soluble in DMF, DMSO, and water.	[1][3][8]
Optical Activity	$[\alpha]20/D -18^{\circ}, c = 1 \text{ in DMF}$	
Storage Conditions	2-8°C, protect from light.	[9]

# Comparative Properties of <sup>13</sup>C-Labeled Fmoc-L-Alanine Derivatives

The strategic placement of <sup>13</sup>C isotopes allows for specific applications. Fmoc-Ala-OH-3-<sup>13</sup>C is labeled at a single carbon position, whereas other variants like Fmoc-Ala-OH-<sup>13</sup>C<sub>3</sub> are fully labeled on the alanine backbone.



Property	Fmoc-L-Ala-OH-3-13C	Fmoc-L-Ala-OH- <sup>13</sup> C <sub>3</sub>
CAS Number	201489-21-6	765259-05-0
Molecular Formula	C17 <sup>13</sup> CH17NO4	C15 <sup>13</sup> C3H17NO4
Molecular Weight	312.32 g/mol	314.31 g/mol
Isotopic Purity	≥99 atom % <sup>13</sup> C	≥99 atom % <sup>13</sup> C
Mass Shift from Unlabeled	M+1	M+3
Appearance	White to off-white solid powder	White to off-white solid powder
Melting Point	147-153 °C	147-153 °C
Optical Activity	[α]20/D -18°, c = 1 in DMF	[α]20/D -18°, c = 1 in DMF
Reference(s)	[9]	[3][10]

## **Core Applications and Experimental Protocols**

The primary application for Fmoc-Ala-OH and its labeled variants is as a monomer unit in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6] The <sup>13</sup>C label in Fmoc-Ala-OH-3-<sup>13</sup>C makes the resulting synthetic peptides invaluable for quantitative proteomics (as internal standards) and for NMR-based structural studies, where the labeled alanine residue provides an unambiguous signal.[3][4]

# Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

The following is a generalized protocol for the coupling of an Fmoc-protected amino acid onto a resin-bound peptide chain.

#### Materials:

- Fmoc-Ala-OH-3-13C
- Solid-phase resin with N-terminal amine (e.g., Rink Amide or Wang resin)
- Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)



- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC/Oxyma
- Activator Base: N,N-Diisopropylethylamine (DIEA)
- Solvents: DMF, Dichloromethane (DCM)

#### Methodology:

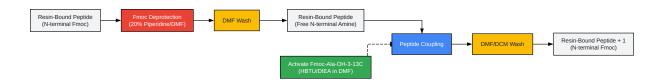
- Resin Swelling: The peptide synthesis resin is swelled in DMF for 30-60 minutes in the reaction vessel.
- Fmoc Deprotection:
  - The resin is drained.
  - The deprotection solution (20% piperidine in DMF) is added to the resin to remove the Fmoc group from the N-terminus of the growing peptide chain.
  - The reaction is allowed to proceed for 5-10 minutes. This step is typically repeated once.
  - The resin is thoroughly washed with DMF (3-5 times) to remove all traces of piperidine.
- Amino Acid Activation:
  - In a separate vessel, dissolve Fmoc-Ala-OH-3-<sup>13</sup>C (3-5 equivalents relative to resin loading) in DMF.
  - Add the coupling reagent (e.g., HBTU, 3-5 eq.) and the activator base (DIEA, 6-10 eq.).
  - Allow the activation to proceed for 2-5 minutes.
- · Coupling Reaction:
  - The activated amino acid solution is added to the deprotected resin.
  - The reaction is agitated at room temperature for 1-2 hours.



- A ninhydrin test can be performed to confirm the complete consumption of free amines, indicating reaction completion.
- Washing: The resin is drained and washed thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
- Cycle Repetition: For the next amino acid in the sequence, the process is repeated from Step 2 (Fmoc Deprotection).

## **Workflow for Single Amino Acid Incorporation in SPPS**

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-Ala-OH.



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Caption: Workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

## Conclusion

Fmoc-Ala-OH-3-<sup>13</sup>C is a specialized chemical reagent that combines the well-established utility of Fmoc-protected alanine in peptide synthesis with the analytical power of stable isotope labeling. Its properties are nearly identical to the unlabeled form, allowing for seamless integration into existing SPPS protocols. The precise mass shift it introduces is essential for researchers in drug development and proteomics, enabling highly sensitive and specific quantification and structural analysis of peptides and proteins.



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